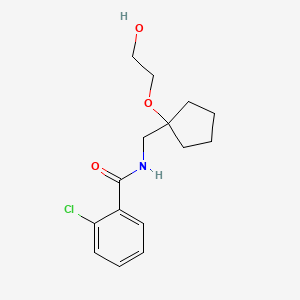
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a versatile chemical compound used in various scientific research fields. Its complex structure, which includes a benzamide core with a chloro substituent and a cyclopentyl group linked via a hydroxyethoxy chain, allows for diverse applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro substituent is introduced via a chlorination reaction, while the hydroxyethoxy chain is attached through an etherification process. The cyclopentyl group is then linked to the hydroxyethoxy chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the hydroxyethoxy chain play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-chloro-N-(cyclopentylmethyl)benzamide: Lacks the hydroxyethoxy chain, resulting in different chemical properties and biological activities.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide:
Uniqueness
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide’s unique combination of a chloro substituent and a hydroxyethoxy chain linked to a cyclopentyl group provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTCTBGMYRFWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)
![ethyl 1-(2-chlorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2890645.png)
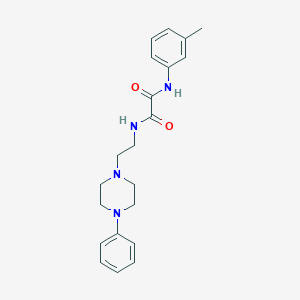
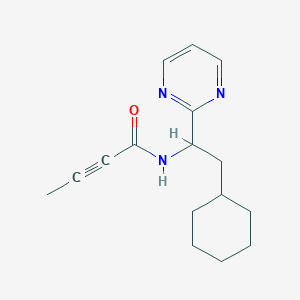
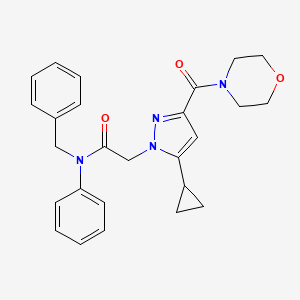
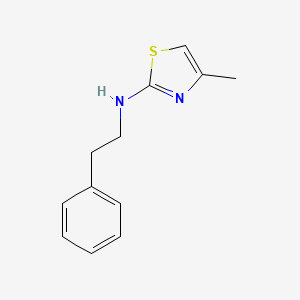
![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)
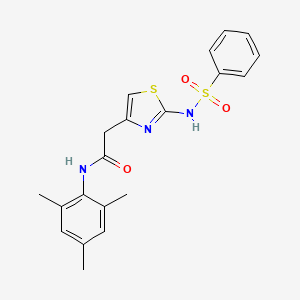

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B2890660.png)
![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
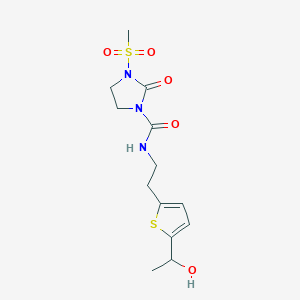
![tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2890663.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
